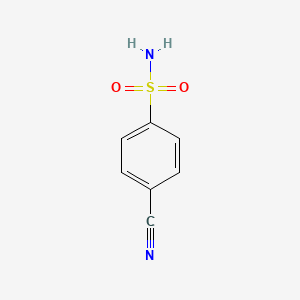

4-Cyanobenzenesulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in medicine. Although sulfanilamide (B372717), a core sulfonamide structure, was first synthesized in 1908, its therapeutic potential remained unrecognized for decades. researchgate.net The breakthrough came in the 1930s through the work of Gerhard Domagk at Bayer AG. tandfonline.com In 1932, experiments with a sulfonamide-containing dye named Prontosil revealed its remarkable antibacterial effects against streptococcal infections in mice. researchgate.nettandfonline.comchemsrc.com This discovery was so significant it earned Domagk the Nobel Prize in 1939. chemsrc.com

Subsequent research in 1936 by Ernest Fourneau's team in France uncovered that Prontosil was a prodrug; it was metabolized in the body to its active form, 4-aminobenzenesulfonamide, also known as sulfanilamide. chemsrc.com This finding unleashed a wave of synthetic efforts, leading to thousands of new sulfonamide derivatives with improved efficacy and reduced toxicity. tandfonline.com These "sulfa drugs" were the first broadly effective systemic antibacterials and played a crucial role in treating bacterial infections before the widespread availability of antibiotics like penicillin, notably saving countless lives during World War II. tandfonline.comchemsrc.com The discovery also spurred the development of other drug classes based on the sulfonamide scaffold, including diuretics, antidiabetic agents, and anticonvulsants. tandfonline.com

Significance of the 4-Cyanobenzenesulfonamide Motif in Contemporary Chemical Synthesis

In modern organic synthesis, the this compound motif has emerged as a valuable tool, particularly as a protecting group for amines. researchgate.netontosight.ai The cyano group (-C≡N) is a strong electron-withdrawing group, which influences the reactivity of the sulfonamide. ontosight.ai This feature allows the this compound group to be attached to a primary or secondary amine, forming a stable, crystalline sulfonamide that protects the amine from unwanted reactions. researchgate.netCurrent time information in Bangalore, IN.

The key advantage of the 4-cyanobenzenesulfonyl (Cs) group is its cleavage condition. Unlike some other sulfonyl protecting groups, 4-cyanobenzenesulfonamides can be cleanly removed under specific, mild conditions using a thiol and a base, regenerating the parent amine. researchgate.netacs.orgacs.org This selective deprotection makes it a complementary strategy to other common protecting groups like the nosyl group. researchgate.net Furthermore, the resulting sulfonamides are often crystalline, which facilitates purification, and they are stable enough to withstand various reaction conditions, such as reductions of other functional groups within the same molecule. researchgate.netCurrent time information in Bangalore, IN.

Overview of Research Directions and Applications in Academia

Academic research on this compound and its derivatives spans several key areas. A primary focus is its application as an amine protecting group in the multi-step synthesis of complex organic molecules. researchgate.net Its reliability and specific cleavage conditions make it attractive for constructing intricate molecular architectures.

In medicinal chemistry, the this compound scaffold is explored as a building block for creating new therapeutic agents. ontosight.ai A significant area of investigation is its role as a carbonic anhydrase inhibitor. acs.org The sulfonamide group is a known pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase enzymes, and researchers are actively designing and synthesizing novel derivatives to target specific isoforms of this enzyme implicated in various diseases. nih.gov

Additionally, the unique electronic properties imparted by the cyano group make the compound and its derivatives interesting for the development of new functional materials and as probes for studying molecular interactions. ontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZECCNDOASGYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185119 | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-02-6 | |

| Record name | 4-Cyanobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cyanobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyanophenylsulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UGS5BZ5UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 4-Cyanobenzenesulfonamide

Synthesis from 4-Cyanobenzenesulfonyl Chloride and Ammonia (B1221849)

The primary and most direct industrial-scale synthesis of this compound involves the reaction of 4-cyanobenzenesulfonyl chloride with ammonia. rsc.org This reaction is typically carried out by dissolving 4-cyanobenzenesulfonyl chloride in a suitable organic solvent, such as dry tetrahydrofuran (B95107) (THF). rsc.org An aqueous solution of ammonium (B1175870) hydroxide (B78521) is then added to the mixture, often at a reduced temperature (0 °C) initially, before allowing the reaction to proceed at room temperature for several hours. rsc.org

The reaction mechanism involves the nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The use of excess ammonia helps to neutralize the hydrochloric acid byproduct generated during the reaction.

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. rsc.org The combined organic layers are then washed, dried, and concentrated to yield this compound. This method is known for its high yield, often exceeding 90%, and the purity of the product is generally high enough to be used in subsequent steps without further purification. rsc.org

Table 1: Reaction Parameters for the Synthesis of this compound from 4-Cyanobenzenesulfonyl Chloride and Ammonia

| Parameter | Value |

| Starting Material | 4-Cyanobenzenesulfonyl chloride |

| Reagent | Aqueous Ammonia (e.g., 30%) rsc.org |

| Solvent | Tetrahydrofuran (THF) rsc.org |

| Reaction Temperature | 0 °C to room temperature rsc.org |

| Reaction Time | ~5 hours rsc.org |

| Typical Yield | ~94% rsc.org |

Alternative Preparative Strategies

An alternative route to this compound utilizes the Sandmeyer reaction, starting from sulfanilamide (B372717) (4-aminobenzenesulfonamide). This multi-step process begins with the diazotization of sulfanilamide using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt intermediate.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the presence of two key functional groups: the sulfonamide moiety and the cyano group. The sulfonamide group, in particular, offers a versatile handle for various chemical transformations.

Reactions Involving the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group can act as a nucleophile, allowing for the introduction of various substituents.

This compound can undergo N-alkylation and N-arylation reactions to form substituted sulfonamides. researchgate.netacs.org These reactions typically involve the deprotonation of the sulfonamide nitrogen with a suitable base to form a more nucleophilic sulfonamide anion, which then reacts with an alkyl or aryl halide. nih.gov

However, the electron-withdrawing nature of the 4-cyano group can render the sulfonamide less nucleophilic, sometimes requiring specific catalytic systems or harsher reaction conditions. For instance, manganese-catalyzed N-alkylation of sulfonamides with alcohols has been reported, but this compound was found to be unreactive under these conditions, highlighting the influence of the cyano group. acs.org

Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, provide a method for the formation of N-aryl sulfonamides using aryl boronic acids. nih.govresearchgate.net These reactions are often carried out in the presence of a copper catalyst and a base. organic-chemistry.org

Table 2: Examples of N-Alkylation and N-Arylation of Sulfonamides

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| N-Alkylation | Alcohols | Manganese Catalyst acs.org | N-Alkylsulfonamide |

| N-Ethynylation | Ethynyl-1,2-benziodoxol-3(1H)-one (EBX) | Mild Conditions organic-chemistry.org | N-Ethynylsulfonamide |

| N-Arylation | Arylboronic Acids | Copper(II) Acetate, Tertiary Amine organic-chemistry.org | N-Arylsulfonamide |

| N-Arylation | Aryl Halides | Buchwald-Hartwig Coupling nih.gov | N-Arylsulfonamide |

The sulfonamide nitrogen of this compound can also participate in Mitsunobu reactions. mdpi.com The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, including N-substituted sulfonamides, with inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org

In this reaction, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The sulfonamide then acts as the nucleophile, displacing the activated hydroxyl group. mdpi.com This method provides a powerful tool for creating C-N bonds under relatively mild conditions. organic-chemistry.org The acidity of the sulfonamide proton is a key factor for the success of this reaction. organic-chemistry.org

Acylation Reactions

The sulfonamide nitrogen of this compound can undergo acylation to form N-acylsulfonamides. This transformation is efficiently achieved using acylating agents like acyl chlorides or carboxylic anhydrides. Research has demonstrated that these reactions can be catalyzed by metal triflates, such as copper(II) triflate (Cu(OTf)₂), providing the desired products in high yields. cymitquimica.com

For instance, the reaction of this compound with acetic anhydride (B1165640) in the presence of a catalytic amount of Cu(OTf)₂ yields N-((4-cyanophenyl)sulfonyl)acetamide. This method represents an effective route to modify the sulfonamide group, introducing various acyl functionalities. cymitquimica.com The lone pair of electrons on the sulfonamide nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. massey.ac.nz

Table 1: Copper-Catalyzed Acylation of this compound cymitquimica.com

| Acylating Agent | Catalyst | Product | Yield | Melting Point (°C) |

| Acetic Anhydride | Cu(OTf)₂ (0.001 equiv) | N-((4-cyanophenyl)sulfonyl)acetamide | 95% | 214-216 |

Reactions Involving the Cyano Group

The cyano group of this compound is a versatile functional group that can participate in various chemical transformations, including reduction and hydrolysis.

Reduction of the Nitrile to Aldehyde (e.g., 4-Formylbenzenesulfonamide synthesis)

A key transformation of the cyano group is its selective reduction to an aldehyde, yielding 4-formylbenzenesulfonamide. This product serves as a valuable intermediate in the synthesis of various biologically active compounds. The most effective and commonly reported method for this conversion is the reduction using Raney nickel alloy in aqueous formic acid. cymitquimica.comacs.orgresearchgate.net This procedure selectively reduces the nitrile to the aldehyde, typically without over-reduction to the corresponding alcohol. acs.org The reaction is generally heated under reflux, and the product can be purified by recrystallization. cymitquimica.comresearchgate.net

Other historical methods for this reduction include the Stephen aldehyde synthesis, which involves tin(II) chloride and hydrochloric acid. massey.ac.nzgoogle.comresearchgate.net However, for this compound, this method has been reported to result in poor yields. researchgate.netrsc.org Another potential reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which is known for the partial reduction of nitriles to aldehydes at low temperatures, followed by aqueous workup. viu.caesisresearch.org

Table 2: Synthesis of 4-Formylbenzenesulfonamide via Raney Nickel Reduction cymitquimica.comresearchgate.net

| Reagents | Solvent | Reaction Time | Yield |

| Raney Nickel Alloy | 75% Formic Acid | 1-3 hours | 63-85% |

Nitrile Hydrolysis and Related Transformations

The cyano group can be converted to other nitrogen-containing functional groups. One significant transformation is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source to form a tetrazole ring. This reaction is a cornerstone of tetrazole synthesis and can be achieved by treating this compound with sodium azide (NaN₃) in the presence of a catalyst, such as zinc salts or iodine, under acidic conditions. chemistrysteps.comnih.gov The resulting product would be 4-(1H-tetrazol-5-yl)benzenesulfonamide, a structure often explored in medicinal chemistry.

Furthermore, the nitrile group can undergo hydrolysis to form a carboxylic acid, yielding 4-carboxybenzenesulfonamide. This reaction is a standard transformation for aromatic nitriles and can be carried out under either acidic or basic conditions. The strong electron-withdrawing nature of both the cyano and sulfonamide groups facilitates nucleophilic attack at the nitrile carbon by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid after workup. beilstein-journals.orgtandfonline.com 4-Carboxybenzenesulfonamide is a known compound used as a building block in the synthesis of more complex molecules, including carbonic anhydrase inhibitors. cymitquimica.com

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups: the cyano (-CN) and the sulfonamide (-SO₂NH₂).

Electrophilic Aromatic Substitution

Due to the deactivating nature of the cyano and sulfonamide substituents, electrophilic aromatic substitution (EAS) on the this compound ring requires forcing conditions. Both groups are meta-directing. Therefore, incoming electrophiles are directed to the positions ortho to the cyano group and meta to the sulfonamide group (the 3- and 5-positions).

For example, nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This would be expected to yield 4-cyano-3-nitrobenzenesulfonamide. Similarly, halogenation would also be directed to the 3- and 5-positions. For instance, chlorination of the related 4-aminobenzenesulfonamide occurs selectively at the 3- and 5-positions, highlighting the directing influence of the substituents on the ring.

Nucleophilic Aromatic Substitution

While the electron-rich aromatic ring typically undergoes electrophilic substitution, the presence of strong electron-withdrawing groups makes the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). Specifically, this compound and its derivatives have been shown to undergo Vicarious Nucleophilic Substitution (VNS).

VNS is a specific type of SNAr where a nucleophile replaces a hydrogen atom on the electron-deficient aromatic ring, rather than a traditional leaving group like a halide. This reaction typically involves a carbanion that possesses a leaving group on the nucleophilic carbon. The reaction allows for the introduction of substituents ortho to the powerful electron-withdrawing groups, a position not accessible through electrophilic substitution.

Role As a Protecting Group and Activating Group in Organic Synthesis

4-Cyanobenzenesulfonamide as an Amine Protecting Group

The protection of amines is a frequent necessity in multi-step synthesis to prevent their undesired reaction due to their inherent nucleophilicity and basicity. ub.edu The 4-cyanobenzenesulfonyl group (Cs) has proven to be an effective protecting group for primary and secondary amines.

The protection of an amine with 4-cyanobenzenesulfonyl chloride typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mnstate.edulibretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the stable this compound. youtube.com

A key advantage of the 4-cyanobenzenesulfonyl group is its facile cleavage under mild conditions, a feature that enhances its utility in the synthesis of sensitive molecules. nih.gov The deprotection is most commonly achieved through a thiol-mediated process in the presence of a base. nih.govresearchgate.net This method relies on a nucleophilic aromatic substitution mechanism.

The cleavage of 4-cyanobenzenesulfonamides of secondary amines proceeds cleanly with the use of a thiol and a base. nih.govresearchgate.net Common thiols employed for this purpose include thiophenol and 1-dodecanethiol. researchgate.net The choice of base is also critical, with options such as potassium carbonate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being effective. researchgate.net The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net

Table 2: Representative Conditions for Thiol-Mediated Deprotection of 4-Cyanobenzenesulfonamides

| Thiol | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-Dodecanethiol | DBU | DMF | Room Temp. | N/A | 73% researchgate.net |

| Thiophenol | K₂CO₃ | DMF | Room Temp. | N/A | High |

Note: This table presents a selection of reported conditions and is not exhaustive. Yields can vary depending on the specific substrate.

The selectivity of the cleavage is a significant aspect. The 4-cyanobenzenesulfonyl group can be removed in the presence of other protecting groups, offering a degree of orthogonality in complex synthetic sequences. researchgate.net

The 4-cyanobenzenesulfonyl (Cs) group is often compared to the well-established 2-nitrobenzenesulfonyl (nosyl or Ns) group, as both are cleaved under similar nucleophilic conditions. nih.govresearchgate.netnih.gov The nosyl group is readily cleaved by thiols and a base. rsc.org

While both groups offer similar mechanisms for deprotection, the 4-cyanobenzenesulfonyl group presents a key advantage in its stability towards certain reaction conditions where a nitro group would be reactive. nih.govresearchgate.net For instance, the Cs group is tolerant to reduction conditions that would typically reduce a nitro group. nih.govresearchgate.net This makes the this compound a complementary protecting group to the nosyl group, allowing for a broader range of chemical transformations on a protected molecule. nih.govresearchgate.net However, computational studies have suggested a higher activation barrier for the deprotection of this compound compared to some other sulfonamides, sometimes necessitating a larger excess of thiol and base, particularly for primary amines. researchgate.net

Table 3: Comparison of 4-Cyanobenzenesulfonyl (Cs) and Nosyl (Ns) Protecting Groups

| Feature | 4-Cyanobenzenesulfonyl (Cs) | 2-Nitrobenzenesulfonyl (Nosyl, Ns) |

|---|---|---|

| Cleavage Conditions | Thiol, Base | Thiol, Base |

| Stability to Reductive Conditions | Stable | Unstable |

| Stability to Nucleophilic Aromatic Substitution | Susceptible (for deprotection) | Susceptible (for deprotection) |

| Activation Barrier for Deprotection | Relatively higher | Generally lower |

A crucial attribute of any protecting group is its ability to withstand a variety of reaction conditions without being cleaved. The this compound group has demonstrated considerable stability. Notably, it can endure conditions that are used to functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions. nih.govresearchgate.net This robustness allows for greater flexibility in synthetic planning, as transformations can be carried out on other parts of the molecule without affecting the protected amine.

This compound as an Amine Activating Group

Beyond its role as a protecting group, the this compound functionality can also serve as an activating group for the nitrogen atom. nih.govresearchgate.net The electron-withdrawing nature of the 4-cyanobenzenesulfonyl group increases the acidity of the N-H proton in a protected primary amine, facilitating its deprotonation. The resulting anion can then readily participate in further reactions.

This activation allows for the elaboration of the sulfonamide through alkylation and arylation, similar to what is observed with nitrobenzenesulfonamides. nih.govresearchgate.net This dual functionality as both a protecting and activating group streamlines synthetic sequences by allowing for the introduction of substituents onto the nitrogen atom before the final deprotection step. researchgate.net

Applications in Complex Molecule Synthesis

The unique combination of stability, mild cleavage conditions, and activating properties makes the this compound group a valuable tool in the synthesis of complex molecules. jocpr.com Its ability to serve a dual role as both a directing and an activating group has been leveraged in various synthetic endeavors. researchgate.net For instance, after N-alkylation or N-arylation of the protected amine, the Cs group can be smoothly removed to furnish the desired secondary or tertiary amine. researchgate.net This strategy has been highlighted as a complimentary approach to the well-established nosyl chemistry in the synthesis of complex amines. nih.govresearchgate.net

Biological and Medicinal Chemistry Research

Enzyme Inhibition Studies

4-Cyanobenzenesulfonamide and its derivatives have been extensively studied as inhibitors of a crucial enzyme family, the carbonic anhydrases (CAs).

The primary sulfonamide group (-SO2NH2) is a key pharmacophore that allows these compounds to target and inhibit carbonic anhydrases.

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of human carbonic anhydrase isoforms. These isoforms are involved in numerous physiological processes, and their inhibition is a target for treating various diseases.

Studies on 4-cyanamidobenzenesulfonamide derivatives have shown effective inhibition of cytosolic isoforms hCA I, II, VII, and XIII. researchgate.netsemanticscholar.org Similarly, other research on different series of sulfonamides has detailed their inhibitory action against hCA I, II, IX, and XII. semanticscholar.orgtandfonline.comnih.gov For instance, a series of 4-sulfamoylphenyl-ω-aminoalkyl ethers were found to be highly effective, low nanomolar inhibitors of hCA I, II, IX, and XII. semanticscholar.org Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides reported potent inhibition against hCA I, II, and VII. mdpi.com Furthermore, novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been identified as selective inhibitors of hCA VII. semanticscholar.orgunifi.it The transmembrane isoforms hCA IX and XII, which are associated with tumors, are also effectively inhibited by various derivatives. semanticscholar.orgnih.govbohrium.com

Below is a data table summarizing the inhibitory activity (Ki values in nM) of selected this compound derivatives against various human CA isoforms.

| Compound/Derivative Series | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIII (Ki, nM) | hCA XIV | Source |

| 4-Sulfamoylphenyl-ω-aminoalkyl ethers (4a-4e) | 5.3 - 41.2 | 3.9 - 8.9 | - | 5.8 - 8.3 | 5.4 - 9.6 | - | - | semanticscholar.org |

| N-((4-Sulfamoylphenyl)carbamothioyl) amides | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 | - | - | - | - | mdpi.com |

| 4-Cyanamidobenzenesulfonamide derivatives | Effective Inhibition | Effective Inhibition | Effective Inhibition | - | - | Effective Inhibition | - | researchgate.netsemanticscholar.org |

| N-carbamimidoylbenzenesulfonamides | >100,000 | >100,000 | - | 168 - 921 | 335 - 1,451 | - | - | bohrium.com |

| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides | Not significant | Significantly inhibited by many | Subnanomolar | - | - | - | - | semanticscholar.org |

| 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | 57.8 - 740.2 | 6.4 - 14.2 | - | 7.1 - 93.6 | 3.1 - 20.2 | - | - | tandfonline.com |

| Aromatic bis-ureido-substituted benzenesulfonamides | 68.1 - 9,174 | 4.4 - 792 | - | 6.73 - 835 | 5.02 - 429 | - | - | nih.gov |

| 1,1′-Biphenyl-4-sulfonamides | 5.9 - 217.7 | Subnanomolar | - | 92.0 - 555.7 | - | - | Potent Inhibition | nih.govacs.org |

| N-protected amino acid–sulfonamide conjugates | 5.6 - 1,946 | Low nanomolar | - | - | Low nanomolar | - | - | tandfonline.com |

| Benzenesulfonamides with pyrazole- and pyridazinecarboxamides | - | - | - | 6.1 - 568.8 | - | - | - | nih.gov |

In addition to human isoforms, derivatives of this compound have been investigated as inhibitors of bacterial carbonic anhydrases, presenting potential for the development of novel antimicrobial agents.

A study on 4-cyanamidobenzenesulfonamide derivatives demonstrated their inhibitory activity against β-class CAs from Mammaliicoccus (Staphylococcus) sciuri (MscCA) and Salmonella enterica (StCA1 and StCA2). researchgate.netsemanticscholar.org While these compounds inhibited the bacterial CAs, they were generally not as effective as against the human isoforms. researchgate.netsemanticscholar.org StCA1 was the most sensitive, with inhibition constants (Ki) in the range of 50.7–91.1 nM, whereas MscCA was inhibited in the micromolar range. researchgate.netsemanticscholar.org Another study focused on derivatives of 4-sulfamoylphenylalkylamides as inhibitors of CAs from Vibrio cholerae (VchCAs). One aminobenzenesulfonamide inhibitor showed a potent Ki of 24.3 nM against VchCAγ. nih.gov Furthermore, N-((4-sulfamoylphenyl)carbamothioyl) amides effectively inhibited β-CAs from Mycobacterium tuberculosis (MtCA1 and MtCA2), with several compounds showing low nanomolar Ki values against MtCA2. mdpi.com

The following table summarizes the inhibitory activity of selected derivatives against bacterial CA enzymes.

| Compound/Derivative Series | Bacterial Species | Enzyme | Inhibition (Ki) | Source |

| 4-Cyanamidobenzenesulfonamide derivatives | S. enterica | StCA1 | 50.7 - 91.1 nM | researchgate.netsemanticscholar.org |

| 4-Cyanamidobenzenesulfonamide derivatives | M. sciuri | MscCA | 0.86 - 9.59 µM | researchgate.netsemanticscholar.org |

| 4-Sulfamoylphenylalkylamides | V. cholerae | VchCAγ | 24.3 nM | nih.gov |

| N-((4-Sulfamoylphenyl)carbamothioyl) amides | M. tuberculosis | MtCA2 | Low nanomolar | mdpi.com |

The primary mechanism of CA inhibition by sulfonamides like this compound involves the binding of the sulfonamide group to the zinc ion (Zn2+) located in the enzyme's active site. semanticscholar.orgnih.gov This interaction is a key feature of the classical inhibition mechanism. tandfonline.com The sulfonamide binds to the zinc ion as an anion, coordinating to the metal in a tetrahedral geometry. tandfonline.com This binding displaces or interferes with the zinc-coordinated water molecule/hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. tandfonline.com X-ray crystallography studies of human carbonic anhydrase II in complex with this compound have confirmed this binding mode. rcsb.orgebi.ac.uk

There are, however, other recognized mechanisms of CA inhibition, including inhibitors that anchor to the zinc-coordinated water molecule, those that block the entrance to the active site, and those that bind outside the active site. tandfonline.com For coumarin (B35378) and its derivatives, a different mechanism is observed where they occlude the entrance of the active site cavity. unifi.it

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of CA inhibitors. For derivatives of 4-cyanamidobenzenesulfonamide, a clear SAR has been observed where longer aliphatic chains (C6, C7, and C18) as substituents at the cyanamide (B42294) group lead to more effective inhibition of human CA isoforms. researchgate.netsemanticscholar.org

In another series of 4-sulfamoylphenyl-ω-aminoalkyl ethers, the length of the linker (from 2 to 6 CH2 units) in BOC-protected derivatives did not significantly alter the high inhibitory power against hCA II. semanticscholar.org For N-alkyl/benzyl-substituted 4-aminobenzenesulfonamide derivatives, potent inhibition against the brain-associated hCA VII was observed. nih.gov Conversely, N-acyl-substituted derivatives showed significant inhibitory activity against cathepsin S but were less potent against hCA VII. nih.gov

Studies on 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides revealed that the nature of the substituent on the quinazolinone ring significantly influences the inhibitory potency against different hCA isoforms. tandfonline.com Similarly, for aromatic bis-ureido-substituted benzenesulfonamides, the substitution pattern on the aromatic rings played a key role in the inhibitory profile against hCA IX and XII. nih.gov The position of substituents on the biphenyl (B1667301) ring in 1,1'-biphenyl-4-sulfonamides also tightly dictates the inhibition potency against hCA I. nih.gov

The binding of inhibitors to carbonic anhydrase involves both kinetic and thermodynamic parameters that provide a deeper understanding of the interaction. Large datasets of intrinsic thermodynamic and kinetic data for over 400 primary sulfonamide compounds binding to 12 human CA isoforms have been reported. cambridge.orgnih.gov These parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are determined using techniques like isothermal titration calorimetry (ITC) and fluorescent thermal shift assays. cambridge.orgnih.gov Kinetic parameters such as the association rate (ka) and dissociation rate (kd) are measured using methods like surface plasmon resonance. cambridge.orgnih.gov

For this compound and its fluorinated analogs, detailed studies combining X-ray crystallography with kinetic and thermodynamic data have revealed complex structure-activity relationships. rcsb.org These studies help to explain how modifications to the inhibitor's structure affect its binding affinity and residence time on the enzyme. rcsb.orgnih.gov Dissecting the binding-linked protonation reactions of the enzyme and the sulfonamide is crucial for determining the intrinsic thermodynamic and kinetic parameters of binding. cambridge.org

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.govwikipedia.org The inhibition of these enzymes, particularly COX-2, is a key strategy for developing anti-inflammatory drugs. nih.govwikipedia.orgnih.gov

Research has indicated that derivatives of this compound can exhibit inhibitory activity against the COX-2 enzyme. For instance, certain related compounds have demonstrated up to 47.1% inhibition of COX-2 at a concentration of 20 μM, highlighting the potential for developing anti-inflammatory agents through structural modifications. The sulfonamide (SO2NH2) fragment is a crucial component for recognizing and inhibiting COX-2. nih.gov Studies on cyclic imides bearing a 3-benzenesulfonamide fragment have shown potent COX-2 inhibition, with some derivatives displaying high selectivity comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the COX-2 active site, revealing interactions with key amino acid residues like Gln(192), Phe(518), and Arg(513). researchgate.net

The development of selective COX-2 inhibitors is a significant area of research, as these agents can provide anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. nih.gov The 4-aminobenzenesulfonamide pharmacophore has been incorporated into existing NSAIDs like ibuprofen (B1674241) and indomethacin, with the aim of enhancing their selectivity for the COX-2 enzyme. uobaghdad.edu.iq

Table 1: COX-2 Inhibitory Activity of Selected Benzenesulfonamide (B165840) Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs. COX-1 | Reference |

|---|---|---|---|---|

| Cyclic imide derivative 4 | COX-2 | 0.18 | >277.8 | nih.gov |

| Cyclic imide derivative 9 | COX-2 | 0.15 | >333.3 | nih.gov |

| Cyclic imide derivative 12 | COX-2 | 0.16 | >312.5 | nih.gov |

| Cyclic imide derivative 13 | COX-2 | 0.16 | >312.5 | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.129 | >387.6 | nih.gov |

Other Enzyme Inhibition Profiles (e.g., Cathepsins)

Beyond COX enzymes, derivatives of 4-aminobenzenesulfonamide have been investigated for their ability to inhibit other classes of enzymes, such as cathepsins. Cathepsins are proteases that play roles in various physiological and pathological processes. nih.govresearchgate.net

Specifically, novel N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against cathepsins S and B. nih.govresearchgate.net Interestingly, the substitution pattern on the nitrogen atom of the sulfonamide dictates the inhibitory profile. N-acyl-substituted derivatives showed significant inhibitory activity against cathepsin S, while being less potent against certain carbonic anhydrase isoforms. nih.govresearchgate.net Conversely, N-alkyl/benzyl-substituted derivatives were potent inhibitors of brain-associated carbonic anhydrase VII but were inactive against both cathepsin S and B. nih.govresearchgate.net This differential activity highlights the potential for developing dual-target inhibitors or highly selective single-target agents. Both carbonic anhydrase VII and cathepsin S are considered therapeutic targets for neuropathic pain, making these findings particularly relevant for the development of new analgesic agents. nih.govresearchgate.net

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a cornerstone of antibacterial therapy. tandfonline.com Their mechanism of action and broad spectrum of activity have made them a subject of continuous research and development.

Mechanism of Action (e.g., Folic Acid Synthesis Inhibition)

The primary mechanism by which sulfonamides exert their antimicrobial effect is through the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). ijpsjournal.comnih.govwikipedia.orgresearchgate.net This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in mammals. wikipedia.org Sulfonamides, being structurally similar to the natural substrate para-aminobenzoic acid (PABA), compete for the active site of DHPS. ijpsjournal.comnih.govresearchgate.net This competitive inhibition blocks the production of dihydropteroic acid, a precursor to folic acid. ijpsjournal.com The resulting depletion of folic acid hinders the synthesis of nucleic acids (DNA and RNA), which are essential for bacterial growth and replication, leading to a bacteriostatic effect. ijpsjournal.comwikipedia.org

Antibacterial Spectrum

Sulfonamide derivatives, including those based on the 4-aminobenzenesulfonamide scaffold, exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govpharmacyjournal.org They have shown effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella species, and Salmonella species. tandfonline.comnih.govresearchgate.netjocpr.comasianpubs.org However, some bacteria, such as Pseudomonas aeruginosa and Serratia species, have demonstrated resistance. nih.gov

The antibacterial efficacy of these compounds can be influenced by the specific substitutions on the benzenesulfonamide core. For instance, the introduction of electron-withdrawing groups, such as a nitro group, has been shown to increase antibacterial activity. nih.govasianpubs.org Furthermore, some sulfonamide derivatives have also demonstrated inhibitory activity against certain fungi and protozoa. nih.gov

Table 2: Antibacterial Spectrum of Selected Sulfonamide Derivatives

| Derivative Type | Target Organism | Activity | Reference |

|---|---|---|---|

| N(1-amino-2,4-dinitrophenyl)-4-aminobenzenesulfonamide | E. coli | Effective | asianpubs.org |

| N(1-amino-2,4-dinitrophenyl)-4-aminobenzenesulfonamide | S. aureus | Effective | asianpubs.org |

| N(1-amino-2,4-dinitrophenyl)-4-aminobenzenesulfonamide | B. cereus | Effective | asianpubs.org |

| 4-hydroxycoumarin sulfonamides | S. aureus (Gram-positive) | Active | rsc.org |

| Theophylline-1,2,4-triazole with 3,4-dimethylphenyl | B. subtilis | MIC = 0.28 ± 0.50 μg/mL | frontiersin.org |

| Penicillin (Standard) | B. subtilis | MIC = 1 ± 1.50 μg/mL | frontiersin.org |

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The relationship between the chemical structure of sulfonamide derivatives and their antimicrobial activity is a critical area of study for the design of more potent drugs. tandfonline.com It is generally understood that para-aminobenzenesulfonamide derivatives with a secondary amine group exhibit good antimicrobial activity as competitive inhibitors of dihydropteroate synthase. tandfonline.com

SAR studies have revealed that the nature and position of substituents on the aryl ring of N-phenylacetamide derivatives play a crucial role in their protease inhibition and antibacterial potential. frontiersin.org For example, the presence of electron-donating or electron-withdrawing groups on the aryl ring can enhance inhibitory activity compared to an unsubstituted ring. frontiersin.org In a series of aromatic disulfonamides, it was observed that the antimicrobial activity decreased as the length of the carbon chain connecting the sulfonamide moieties increased. tandfonline.com Conversely, replacing a methyl group with an electron-donating methoxy (B1213986) group at the 4-position of the aryl ring resulted in a moderate increase in activity. tandfonline.com These insights into SAR are invaluable for the rational design of new and more effective antimicrobial agents based on the this compound scaffold.

Exploration in Anticancer Research

The fight against cancer has led researchers to explore various chemical scaffolds for novel therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds in anticancer research. rsc.orgmdpi.com

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. bas.bgthno.org Certain isoforms, particularly CA IX and CA XII, are overexpressed in many types of cancer cells and are associated with tumor progression and resistance to therapy. thno.orgtandfonline.com This makes them attractive targets for the development of anticancer drugs. tandfonline.comfrontiersin.org

The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamide derivatives is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. bas.bgnih.gov Research has focused on synthesizing this compound derivatives that can selectively inhibit tumor-associated CAs, such as CA IX, over other cytosolic isoforms like CA I and II, to minimize potential side effects. rsc.orgfrontiersin.org

Studies have shown that certain benzenesulfonamide derivatives exhibit potent and selective inhibition of CA IX. For instance, a series of new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their inhibitory effect on CA IX. rsc.org Three of these derivatives showed excellent enzyme inhibition against CA IX with IC₅₀ values ranging from 10.93 to 25.06 nM, demonstrating remarkable selectivity for CA IX over CA II. rsc.org Another study reported on a novel 4-pyridyl analog of SLC-0111, a known CA IX inhibitor, which also showed potent and selective inhibition of CA IX. frontiersin.org

The table below summarizes the inhibitory activity of selected benzenesulfonamide derivatives against different carbonic anhydrase isoforms.

| Compound | Target CA Isoform | IC₅₀ / Kᵢ | Selectivity |

| Aryl thiazolone–benzenesulfonamide derivatives (4e, 4g, 4h) | CA IX | 10.93–25.06 nM (IC₅₀) | Remarkable selectivity over CA II |

| 4-pyridyl analog of SLC-0111 (Pyr) | CA IX | 0.399 µg/mL (IC₅₀) | Moderate inhibition of CA I, II, and XII |

| Amino thiazole (B1198619) based coumarin benzenesulfonamide (I) | hCA IX | 25.04 nM (Kᵢ) | Comparable to acetazolamide |

| Ureido-substituted benzenesulfonamide (SLC-0111) | CA IX | Potent inhibitor | Disrupts pH regulation in tumor cells |

This table is for illustrative purposes and includes data from multiple research studies. rsc.orgfrontiersin.orgnih.gov

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. frontiersin.org Many anticancer drugs exert their therapeutic effect by inducing apoptosis in cancer cells. frontiersin.orgiium.edu.my

Derivatives of 4-aminobenzenesulfonamide have been shown to induce apoptosis in various cancer cell lines. iium.edu.myd-nb.info For example, a novel derivative of aminobenzenesulfonamide, compound 3c, was found to induce apoptosis in colorectal cancer cells. iium.edu.myresearchgate.net The study revealed that this compound increased the production of reactive oxygen species (ROS), leading to the activation of apoptotic pathways. iium.edu.myresearchgate.net This included the increased expression of pro-apoptotic proteins like p53 and Bax, and decreased expression of the anti-apoptotic protein Bcl-2. d-nb.inforesearchgate.net

Another study on aryl thiazolone–benzenesulfonamides demonstrated that one of the potent derivatives induced apoptosis in MDA-MB-231 breast cancer cells, with a significant 22-fold increase in the percentage of apoptotic cells compared to the control. rsc.org

The mechanism of apoptosis induction by these compounds often involves multiple signaling pathways. Key events include:

Increased ROS production: Elevated levels of ROS can damage cellular components and trigger apoptotic signaling. iium.edu.my

Modulation of Bcl-2 family proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical step in initiating apoptosis. d-nb.info

Activation of caspases: Caspases are a family of proteases that execute the final stages of apoptosis. iium.edu.my

Upregulation of p53: The tumor suppressor protein p53 plays a central role in regulating cell cycle arrest and apoptosis. d-nb.info

Other Pharmacological Activities (e.g., Anticonvulsant, Diuretic)

Beyond anticancer research, derivatives of 4-aminobenzenesulfonamide have been investigated for other pharmacological activities. sciepub.com The structural features of these compounds make them versatile candidates for targeting various physiological processes.

Sulfonamides are known to possess anticonvulsant properties. sciepub.comacs.org Research has shown that certain aromatic amides derived from 4-aminobenzenesulfonamide exhibit significant anticonvulsant activity in animal models. sciepub.comnih.gov For instance, some derivatives were found to be highly potent in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs. sciepub.comresearchgate.net The mechanism of action is thought to involve the inhibition of specific carbonic anhydrase isoforms in the brain, such as CA VII and CA XIV. sciepub.comnih.gov

The diuretic effect of sulfonamides is one of their earliest and most well-known pharmacological actions. nih.govbas.bg This activity is primarily due to the inhibition of carbonic anhydrase in the kidneys, which leads to an increase in the excretion of bicarbonate, sodium, potassium, and water. bas.bg While this compound itself is not a primary diuretic agent, the sulfonamide scaffold is fundamental to the design of many diuretic drugs. researchgate.net

Ligand in Coordination Chemistry

The nitrogen and oxygen atoms within the sulfonamide group, as well as the nitrogen of the cyano group, can act as donor atoms, allowing this compound and its derivatives to function as ligands in coordination chemistry. researchgate.netimist.ma These ligands can form stable complexes with a variety of transition metal ions. dissertation.comiosrjournals.org

The coordination chemistry of sulfonamide-based ligands is an active area of research, with studies focusing on the synthesis, characterization, and potential applications of their metal complexes. imist.maresearchgate.net Schiff bases derived from 4-aminobenzenesulfonamide have been extensively used to create multidentate ligands that can coordinate with metal ions through imine nitrogen and other donor atoms. imist.maiosrjournals.org

The resulting metal complexes often exhibit interesting geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the ligand structure. iosrjournals.orgnih.gov These complexes have been investigated for their potential biological activities, including antibacterial and antifungal properties, which can be enhanced upon complexation with metal ions. imist.madissertation.com

The table below provides examples of metal complexes formed with ligands derived from 4-aminobenzenesulfonamide.

| Ligand | Metal Ion(s) | Resulting Complex Geometry |

| Schiff base from 4-aminobenzenesulfonamide and furan-2-carbaldehyde | Fe(III), Ru(III), Cu(II) | Octahedral |

| Co(II), Zn(II), Cd(II), Hg(II) | Tetrahedral | |

| Ni(II), Pd(II) | Square planar | |

| Acylpyrazolone with 4-aminobenzenesulfonamide Schiff bases | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral |

This table is for illustrative purposes and includes data from multiple research studies. iosrjournals.orgnih.gov

Computational and Theoretical Studies

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

Research has shown that 4-Cyanobenzenesulfonamide is an inhibitor of the zinc-containing enzyme carbonic anhydrase (CA). bas.bg The crystal structure of human Carbonic Anhydrase II (hCA II) in complex with this compound has been determined (PDB ID: 6ROB), providing a definitive view of its binding mode. rcsb.org The sulfonamide group is the primary anchoring point, with the nitrogen atom coordinating to the zinc ion in the active site. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of Thr199. The cyanophenyl group extends into the active site cavity, where it can make various hydrophobic and van der Waals interactions with amino acid residues.

In broader studies of benzenesulfonamide (B165840) derivatives as inhibitors of various carbonic anhydrase isoforms, including the tumor-associated CA IX, molecular docking studies consistently show this conserved binding pattern of the sulfonamide group. rsc.orgtandfonline.com For instance, docking studies of benzenesulfonamide derivatives into the active site of CA IX have shown that the sulfonamide moiety binds to the zinc ion, while the substituted phenyl ring orients towards the hydrophobic or hydrophilic regions of the active site, influencing the inhibitor's potency and selectivity. rsc.org While specific docking scores for this compound are not always reported in broader derivative studies, the fundamental binding interactions are well-established through both crystallographic and docking data.

Table 1: Key Binding Interactions of this compound with Human Carbonic Anhydrase II (PDB: 6ROB)

| Interacting Residue (hCA II) | Type of Interaction with this compound |

| Zn²⁺ | Coordination with sulfonamide nitrogen |

| Thr199 | Hydrogen bond with sulfonamide oxygen |

| Gln92 | Potential hydrogen bond or close contact |

| His94 | Hydrophobic interaction with phenyl ring |

| Val121 | van der Waals interaction |

| Leu198 | van der Waals interaction |

| Thr200 | Close contact |

Note: This table is a generalized representation based on typical sulfonamide binding and the specific PDB entry.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for calculating the geometric, electronic, and spectroscopic properties of molecules.

DFT calculations have been employed to study the structural and electronic properties of this compound and its corresponding azanion (the deprotonated form that binds to the zinc ion in carbonic anhydrase). A study utilizing the B3LYP functional with the 6-311+G(2df,p) basis set provided detailed insights into the changes that occur upon deprotonation. bas.bg

The calculations revealed that the conversion of the neutral molecule to its azanion leads to significant structural changes, particularly around the sulfonamide group. bas.bg The S-N bond length shortens, and the bond angles around the sulfur atom are altered. The negative charge of the azanion is not localized solely on the nitrogen atom but is delocalized across the molecule. According to these calculations, approximately 0.57e of the negative charge remains on the azanionic center, while the rest is distributed over the cyano (0.08e), phenylene (0.25e), and sulfonyl (0.10e) groups. researchgate.net This charge delocalization is a key factor in the stability of the anion and its binding to the enzyme.

The theoretical vibrational frequencies calculated by DFT have also been compared with experimental IR spectra, showing good agreement and helping to assign the observed spectral bands. bas.bg

Table 2: Selected Calculated Structural Parameters of this compound and its Azanion from DFT Studies

| Parameter | This compound (Neutral) | This compound (Azanion) |

| S-N Bond Length (Å) | Varies by calculation | Shortens upon deprotonation |

| S-O Bond Lengths (Å) | ~1.43 - 1.45 | Lengthens slightly |

| C-S Bond Length (Å) | ~1.77 | Relatively unchanged |

| C≡N Bond Length (Å) | ~1.15 | Relatively unchanged |

Note: The values are approximate and depend on the level of theory and basis set used in the DFT calculations. This table illustrates the trends observed in studies like those reported in the Bulgarian Chemical Communications. bas.bg

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, MD simulations are a common tool for studying the stability of protein-ligand complexes involving sulfonamide inhibitors. For instance, MD simulations have been performed on complexes of carbonic anhydrase with various benzenesulfonamide derivatives to assess the stability of the binding interactions predicted by molecular docking. nih.govnih.gov

These simulations typically monitor parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the hydrogen bond patterns over time. nih.gov For sulfonamide inhibitors of carbonic anhydrase, MD simulations can confirm the stability of the coordination bond between the sulfonamide nitrogen and the active site zinc ion, as well as the persistence of key hydrogen bonds, such as the one with Thr199. nih.gov Such studies on related compounds suggest that the complex of this compound with carbonic anhydrase would be stable, with the ligand remaining securely bound in the active site throughout the simulation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

QSAR studies have been widely applied to various series of sulfonamide derivatives to understand the structural requirements for their biological activities, such as carbonic anhydrase inhibition or antibacterial effects. jbclinpharm.orgjbclinpharm.org These studies often employ a range of descriptors, including electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity) parameters. The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

Although this compound itself is a relatively simple molecule and often serves as a starting point or a reference compound, it may be included in the training sets for developing QSAR models for more complex sulfonamides. jbclinpharm.org The general findings from QSAR studies on sulfonamides indicate that the nature and position of substituents on the benzene (B151609) ring significantly influence their inhibitory potency against different carbonic anhydrase isoforms. For instance, electron-withdrawing groups can affect the pKa of the sulfonamide group, which is crucial for its binding to the zinc ion.

Prediction of Pharmacokinetic Properties (e.g., ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Various computational models and software tools, such as SwissADME, admetSAR, and PreADMET, are used for these predictions. mdpi.comrsc.orgmdpi.com

For this compound, while specific, comprehensive ADME studies are not widely published, its properties can be inferred from its structure and from studies on similar sulfonamide derivatives. The presence of the polar sulfonamide group and the cyano group suggests a moderate polarity.

Table 3: Predicted ADME Properties for this compound (Illustrative)

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low/Unlikely | May not readily cross into the central nervous system. |

| Plasma Protein Binding | Moderate to High | The extent of binding will affect the free drug concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of some isoforms | Needs experimental verification to assess drug-drug interaction risk. |

| Excretion | ||

| Route of Elimination | Likely renal | As is common for many small, polar molecules. |

Note: This table is illustrative and based on general characteristics of sulfonamides and predictions from common in silico tools. Specific values can vary between different prediction software. mdpi.comrsc.org

Studies on derivatives of 4-aminobenzenesulfonamide often include ADME predictions, showing, for example, compliance with Lipinski's rule of five, which suggests good oral bioavailability. researchgate.net These computational tools provide a valuable preliminary assessment, but experimental validation is essential.

Advanced Characterization and Spectroscopic Analysis of 4 Cyanobenzenesulfonamide and Its Derivatives

X-ray Crystallography for Structural Elucidation

Typically, the sulfonamide group adopts a distorted tetrahedral geometry around the sulfur atom. The crystal packing of sulfonamides is largely governed by a network of intermolecular hydrogen bonds. The N-H protons of the sulfonamide moiety commonly act as hydrogen-bond donors to the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of characteristic supramolecular synthons, such as chains or dimers. For instance, in many sulfonamide crystal structures, molecules are linked into centrosymmetric dimers through N-H···O hydrogen bonds, forming what is known as an R2 2(8) ring motif.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules often play a significant role in stabilizing the crystal lattice. The orientation of the phenyl rings can vary, leading to different packing arrangements, such as herringbone or parallel-displaced stacks. The presence of the electron-withdrawing cyano group on the benzene (B151609) ring in 4-cyanobenzenesulfonamide would be expected to influence the electronic nature of the aromatic ring and potentially modulate the strength and nature of these π-π interactions.

In the absence of the crystal structure for the parent compound, the following table presents typical bond lengths and angles for the sulfonamide functional group derived from crystallographic studies of closely related molecules.

| Bond/Angle | Typical Value Range |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.61 - 1.65 Å |

| S-C (aromatic) Bond Length | 1.75 - 1.78 Å |

| O=S=O Angle | 118 - 122° |

| N-S-C Angle | 106 - 109° |

| O=S=N Angle | 105 - 108° |

| O=S=C Angle | 107 - 110° |

Note: The values in this table are generalized from various sulfonamide crystal structures and serve as an estimation for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis and Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound and probing intermolecular interactions. The IR spectrum of this compound is dominated by vibrations associated with the sulfonamide, cyano, and substituted benzene ring moieties.

The sulfonamide group gives rise to several distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. These bands are usually strong and sharp, providing a clear indication of the presence of the sulfonyl group. The S-N stretching vibration is generally found in the 940-900 cm⁻¹ region. Additionally, the N-H stretching vibrations of the unsubstituted sulfonamide group appear as two distinct bands in the 3400-3200 cm⁻¹ range, corresponding to the asymmetric and symmetric stretches. The position and broadness of these N-H bands can be indicative of the extent of hydrogen bonding in the solid state.

The cyano (C≡N) functional group is characterized by a sharp, medium-intensity absorption band in the 2240-2220 cm⁻¹ region. This band is highly characteristic and its presence is a strong confirmation of the nitrile functionality.

Vibrations associated with the para-substituted benzene ring also provide valuable structural information. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 | Medium |

| Cyano (C≡N) | C≡N Stretch | 2240 - 2220 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1370 - 1330 | Strong |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1180 - 1160 | Strong |

| Sulfonamide (S-N) | S-N Stretch | 940 - 900 | Medium |

| para-Substituted Benzene Ring | C-H Out-of-Plane Bend | 850 - 800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, the aromatic protons of the para-substituted benzene ring typically appear as a set of two doublets. Due to the symmetry of the molecule, the protons ortho to the sulfonyl group (H-2 and H-6) are chemically equivalent, as are the protons ortho to the cyano group (H-3 and H-5). The electron-withdrawing nature of both the sulfonyl and cyano groups deshields these protons, causing them to resonate in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The protons adjacent to the sulfonyl group are generally observed at a slightly more downfield chemical shift compared to those adjacent to the cyano group. The coupling between these adjacent protons results in a characteristic doublet-of-doublets (or two distinct doublets) pattern, with a typical ortho-coupling constant (³JHH) of around 8-9 Hz. The protons of the NH₂ group of the sulfonamide will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbon atom of the cyano group (C≡N) typically resonates in the range of 115-120 ppm. The aromatic carbons will show four distinct signals. The carbon atom attached to the sulfonyl group (C-1) and the carbon atom attached to the cyano group (C-4) are quaternary carbons and will have chemical shifts influenced by the electronegativity of their substituents. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will resonate in the typical aromatic region (120-140 ppm). The specific chemical shifts can be predicted based on substituent effects.

The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to SO₂NH₂) | ~ 7.9 - 8.1 | Doublet | ~ 8 - 9 |

| Aromatic H (ortho to CN) | ~ 7.7 - 7.9 | Doublet | ~ 8 - 9 |

| Sulfonamide NH₂ | Variable | Broad Singlet | - |

¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (C-SO₂NH₂) | ~ 140 - 145 |

| Aromatic C (C-CN) | ~ 115 - 120 |

| Aromatic CH (ortho to SO₂NH₂) | ~ 128 - 130 |

| Aromatic CH (ortho to CN) | ~ 132 - 134 |

| Cyano C (C≡N) | ~ 117 - 119 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₇H₆N₂O₂S) is approximately 182.21 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Under electron ionization (EI) conditions, the molecular ion peak (M⁺˙) at m/z 182 would be expected. The fragmentation of aromatic sulfonamides in mass spectrometry often follows characteristic pathways. A common fragmentation process for arylsulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This would result in a fragment ion at m/z 118. This fragmentation is thought to proceed through a rearrangement where the nitrogen atom of the sulfonamide attacks the aromatic ring, leading to the expulsion of SO₂.

Another characteristic fragmentation is the cleavage of the C-S bond, which would lead to the formation of a cyanophenyl cation at m/z 102. The loss of the entire sulfonamide group (·SO₂NH₂) would also result in this fragment. The sulfonamide radical cation (·SO₂NH₂⁺) itself has a mass of 80 Da, and a corresponding peak might be observed. Further fragmentation of the cyanophenyl cation could involve the loss of HCN, resulting in a fragment at m/z 75.

Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 183 would be the predominant ion in the positive ion mode. Collision-induced dissociation (CID) of this precursor ion would likely induce similar fragmentation pathways as observed in EI, such as the loss of SO₂.

The following table summarizes the expected major fragment ions of this compound in mass spectrometry.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 182 | [C₇H₆N₂O₂S]⁺˙ (Molecular Ion) | - |

| 118 | [C₇H₆N₂]⁺˙ | SO₂ |

| 102 | [C₇H₄N]⁺ | ·SO₂NH₂ or H₂NSO₂· |

| 80 | [SO₂NH₂]⁺˙ | C₇H₄N· |

| 75 | [C₆H₃]⁺ | HCN from m/z 102 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light will promote electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals). The benzene ring is the primary chromophore in this molecule.

Unsubstituted benzene exhibits a strong absorption band (the E₂ band) around 204 nm and a weaker, structured band (the B band) around 254 nm, both of which are due to π → π* transitions. The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands.

Both the sulfonamide (-SO₂NH₂) and the cyano (-CN) groups are auxochromes that can modify the absorption characteristics of the benzene ring. The sulfonamide group, with its lone pairs of electrons on the nitrogen and oxygen atoms, can interact with the π-system of the ring. The cyano group is an electron-withdrawing group that can also interact with the aromatic system through resonance. In a para-substituted benzene ring with both an electron-donating (or weakly withdrawing) and an electron-withdrawing group, a charge-transfer transition can sometimes be observed, which typically results in a strong absorption at longer wavelengths.

For this compound, it is expected to exhibit absorption maxima in the UV region. The primary absorption band, analogous to the E₂ band of benzene, would likely be observed below 220 nm. The B band, which is more sensitive to substitution, would be expected to show a bathochromic shift to wavelengths longer than 254 nm, likely in the 260-280 nm range. The exact position and intensity of the absorption maxima will be dependent on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

| Transition | Expected λmax (nm) Range |

| π → π | ~ 220 - 240 |

| π → π | ~ 260 - 280 |

Future Research Directions and Translational Potential

Development of Novel 4-Cyanobenzenesulfonamide Derivatives with Enhanced Bioactivity

The this compound scaffold is a fertile ground for the development of new therapeutic agents. A primary focus of future research is the rational design and synthesis of novel derivatives with superior potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in guiding these efforts. For instance, in the related 4-cyanamidobenzenesulfonamide series, a clear SAR has been established where derivatives with long aliphatic chains (C6, C7, and C18) at the cyanamide (B42294) group show more effective inhibition of human carbonic anhydrase (CA) isoforms. researchgate.net

Another promising avenue is the synthesis of hybrid molecules or conjugates, where the this compound moiety is linked to other pharmacophores to achieve synergistic or multi-target effects. Research into derivatives of similar sulfonamides, such as 3-amino-4-hydroxybenzenesulfonamide, has yielded compounds with significant anticancer activity. nih.govmdpi.com For example, derivatives incorporating imidazole (B134444) fragments have shown potent inhibition against various CA isoenzymes, with some compounds exhibiting strong binding to CAI, CAII, CAIX, and CAXIV. mdpi.com The development of N-(heterocyclylphenyl)benzenesulfonamides has also led to potent inhibitors of β-catenin with enhanced antitumor activity and metabolic stability, demonstrating the scaffold's versatility. nih.gov Future work will likely focus on fine-tuning these structures to optimize their interaction with specific biological targets, thereby enhancing their therapeutic index.

Table 1: Bioactivity of Selected Sulfonamide Derivatives

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 4-Cyanamidobenzenesulfonamides | Human and Bacterial Carbonic Anhydrases | Long aliphatic chain substituents enhance inhibition of human CAs. | researchgate.net |

| 4-Hydroxybenzenesulfonamides with Imidazole Fragment | Carbonic Anhydrase Isoforms | Strong binding to CAI (Kd = 0.52 μM), CAII (Kd = 3.0 μM), and CAIX (Kd = 5.3 μM). | mdpi.com |

Application in New Therapeutic Areas

While the primary therapeutic targets for this compound derivatives have been carbonic anhydrases, particularly in oncology and ophthalmology, their potential extends to a much broader range of diseases. The structural versatility of the sulfonamide scaffold allows for its adaptation to modulate various biological targets. mdpi.com

Infectious Diseases: There is a growing need for novel antimicrobial agents to combat drug resistance. Researchers are designing and synthesizing benzenesulfonamide-bearing imidazole derivatives as potential candidates against multidrug-resistant pathogens like Mycobacterium abscessus complex. mdpi.com Furthermore, derivatives of 4-cyanamidobenzenesulfonamide have been shown to inhibit bacterial CAs from pathogens such as Mammaliicoccus sciuri and Salmonella enterica, opening a new front in the fight against bacterial infections. researchgate.net

Neurodegenerative Diseases: The role of enzyme inhibitors in treating neurodegenerative disorders like Alzheimer's disease is an active area of research. The design of multifunctional ligands based on enzyme inhibition (e.g., monoamine oxidase B inhibitors) represents a promising strategy. nih.gov The ability to design sulfonamide derivatives that can cross the blood-brain barrier could lead to new treatments for complex neurological conditions.

Oncology: Beyond CA inhibition, novel sulfonamide derivatives are being developed to target other critical cancer pathways. For example, a recently synthesized N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is dysregulated in many cancers, particularly colorectal cancer. nih.gov Studies on 3-amino-4-hydroxy-benzenesulfonamide derivatives have shown efficacy in 3D cancer spheroid models of glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma, indicating their potential in treating aggressive and hard-to-treat tumors. nih.govmdpi.com

Advanced Synthetic Methodologies for Sustainable Production

The translation of promising this compound derivatives from the laboratory to clinical and commercial applications hinges on the development of efficient, scalable, and sustainable synthetic methods. Green chemistry principles are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and production costs.